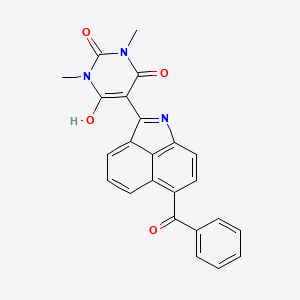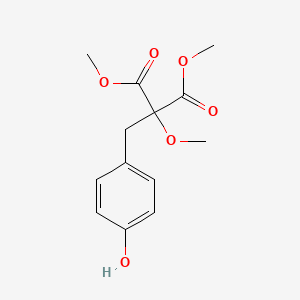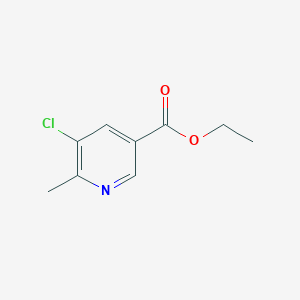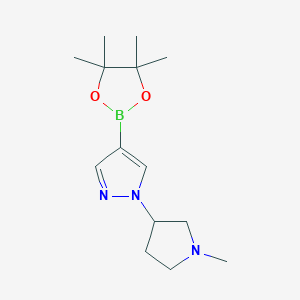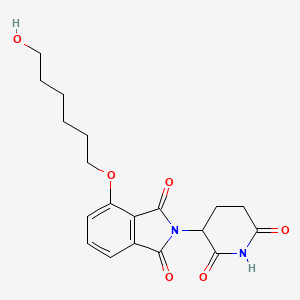
Thalidomide-O-C6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-C6-OH, a derivative of thalidomide, is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. Thalidomide itself was initially introduced as a sedative and anti-nausea medication but was later found to cause severe birth defects. Despite its controversial history, thalidomide and its derivatives, including this compound, have been reintroduced for various therapeutic uses, particularly in treating cancers and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C6-OH involves several steps, starting from the basic structure of thalidomide. The process typically includes the hydroxylation of the thalidomide molecule at the C6 position. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-C6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thalidomide core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Thalidomide-O-C6-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for its potential in treating cancers, inflammatory diseases, and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-O-C6-OH involves its interaction with specific molecular targets, such as cereblon (CRBN), a component of the E3 ubiquitin ligase complex. By binding to CRBN, this compound induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is crucial for its anti-inflammatory and anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thalidomide-O-C6-OH include:
Lenalidomide: Another thalidomide derivative with enhanced anti-cancer properties.
Pomalidomide: Known for its potent immunomodulatory effects.
5-Hydroxythalidomide: A hydroxylated derivative with distinct biological activities .
Uniqueness
This compound stands out due to its specific hydroxylation at the C6 position, which imparts unique chemical and biological properties. This modification enhances its interaction with molecular targets and improves its pharmacokinetic profile, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)21(18(12)25)13-8-9-15(23)20-17(13)24/h5-7,13,22H,1-4,8-11H2,(H,20,23,24) |
InChI Key |
RHHPYSJTUBUSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


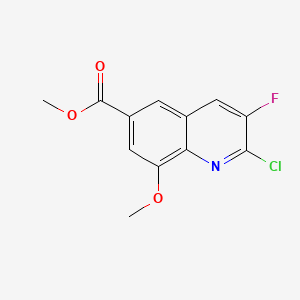
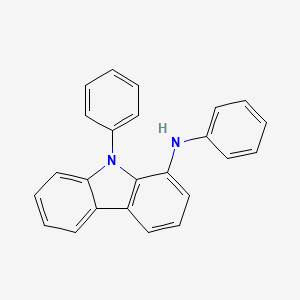
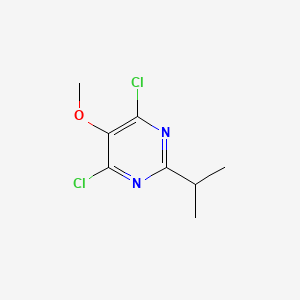
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
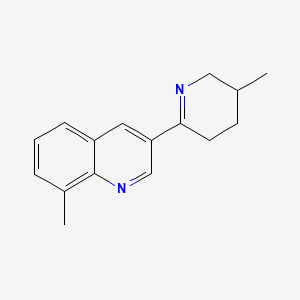
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
